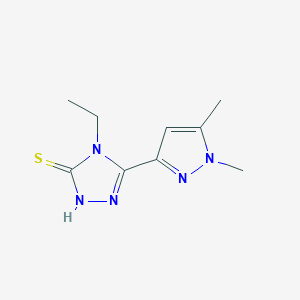![molecular formula C9H9N5O B508116 N-[3-(1H-tetrazol-1-yl)phenyl]acetamide CAS No. 148866-34-6](/img/structure/B508116.png)
N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[3-(1H-tetrazol-1-yl)phenyl]acetamide” is a chemical compound used in the stabilizing solution, in the method for preparing electrically-conductive silver images . It’s also known by registry numbers ZINC000001012017 .
Synthesis Analysis
The synthesis of similar compounds has been reported in several studies. For instance, a series of N-phenylisonicotinamide derivatives were synthesized as novel xanthine oxidase inhibitors . The 3’-(1H-tetrazol-1-yl) moiety was found to be an excellent fragment for the N-phenylisonicotinamide scaffold .Molecular Structure Analysis
The molecular formula of “N-[3-(1H-tetrazol-1-yl)phenyl]acetamide” is C9H9N5O . The InChI Code is 1S/C9H9N5OS/c1-6(15)10-7-3-2-4-8(5-7)14-9(16)11-12-13-14/h2-5H,1H3, (H,10,15) (H,11,13,16) .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving "N-[3-(1H-tetrazol-1-yl)phenyl]acetamide" .Physical And Chemical Properties Analysis
“N-[3-(1H-tetrazol-1-yl)phenyl]acetamide” has a molecular weight of 235.27 . It appears as a white to slightly pale yellow crystal or powder .Applications De Recherche Scientifique
Anticancer Activity
One study delved into the synthesis and biological evaluation of certain acetamide derivatives, including those related to N-[3-(1H-tetrazol-1-yl)phenyl]acetamide, demonstrating potential anticancer properties. The investigation highlighted the selective cytotoxicity of these compounds against human lung adenocarcinoma cells, emphasizing their significance in developing new anticancer agents (Evren et al., 2019).
Antibacterial Applications
Research has also been conducted on the green synthesis of N-substituted benzimidazoles, revealing the potent antibacterial activity of these compounds against Methicillin-Resistant Staphylococcus aureus (MRSA). This study underscores the role of structural modifications in enhancing the antibacterial efficacy of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide derivatives (Chaudhari et al., 2020).
Diabetes Treatment Potential
Another pivotal study focused on the synthesis and evaluation of N-[3-(1H-tetrazol-5-yl) phenyl]acetamide derivatives as non-carboxylic inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes treatment. One compound, in particular, showed potent inhibitory activity, marking it as a valuable lead molecule for further development into diabetes therapies (Maheshwari et al., 2018).
Mécanisme D'action
Target of Action
N-[3-(1H-tetrazol-1-yl)phenyl]acetamide primarily targets xanthine oxidase (XO) . XO is an enzyme that plays a crucial role in the catabolism of purines in humans, catalyzing the oxidation of hypoxanthine to xanthine, and xanthine to uric acid .
Mode of Action
The compound interacts with its target, XO, by forming a hydrogen bond with the Asn768 residue of XO . The tetrazole moiety at the 3’-position of the phenyl serves as an H-bond acceptor . This interaction results in the inhibition of XO, thereby reducing the production of uric acid .
Biochemical Pathways
The primary biochemical pathway affected by N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is the purine degradation pathway. By inhibiting XO, the compound prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid . This can lead to a decrease in uric acid levels, which is beneficial in conditions such as gout where uric acid accumulation occurs .
Pharmacokinetics
They often serve as metabolically stable substitutes for carboxylic acid functional groups . .
Result of Action
The molecular and cellular effects of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide’s action primarily involve the reduction of uric acid production due to XO inhibition . This can lead to a decrease in the symptoms associated with conditions caused by uric acid accumulation, such as gout .
Action Environment
The action, efficacy, and stability of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide can be influenced by various environmental factors. For instance, in electroplating applications, the compound has been used as a leveling agent to fill copper micro-holes . The study showed that the compound’s efficacy in this application could be influenced by factors such as the presence of other additives in the electroplating solution . .
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c1-7(15)11-8-3-2-4-9(5-8)14-6-10-12-13-14/h2-6H,1H3,(H,11,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSAPUGAHLIVSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C=NN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-tetrazol-1-yl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B508033.png)
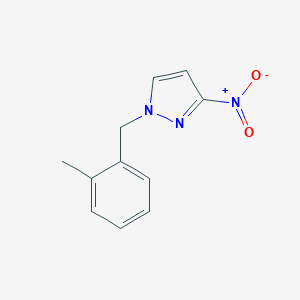

![Methyl 5-[(3-formylphenoxy)methyl]furan-2-carboxylate](/img/structure/B508038.png)
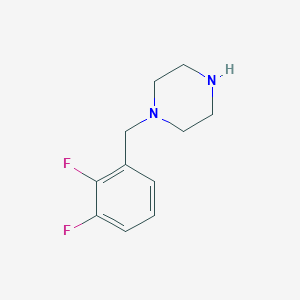
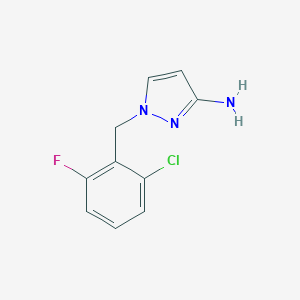
![3-thioxo-1-(trifluoromethyl)-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B508041.png)
![Methyl 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylate](/img/structure/B508042.png)
![5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B508047.png)
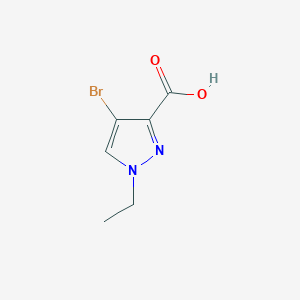
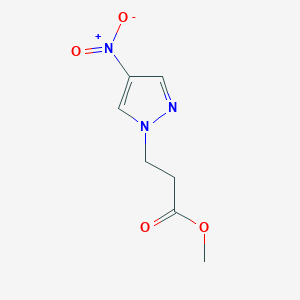
![5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B508061.png)

